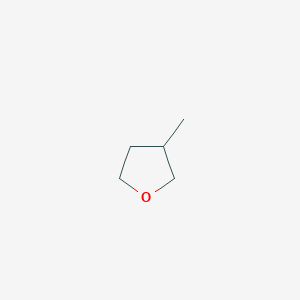

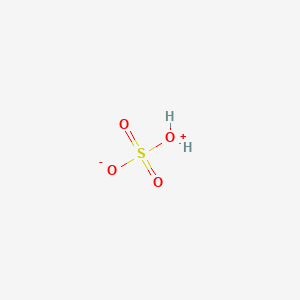

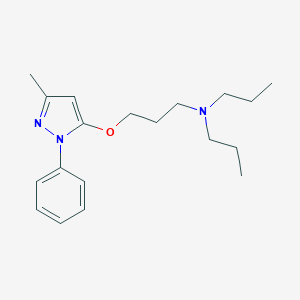

![molecular formula C12H12O6P2 B083617 [4-(4-Phosphonophenyl)phenyl]phosphonic acid CAS No. 13817-79-3](/img/structure/B83617.png)

[4-(4-Phosphonophenyl)phenyl]phosphonic acid

概要

説明

Synthesis Analysis

The synthesis of [4-(4-Phosphonophenyl)phenyl]phosphonic acid and its derivatives involves several key methods. One approach uses synthetic high-throughput methodologies to explore its utility as a building block in metal-organic framework (MOF) synthesis, particularly with lanthanides, leading to new lanthanide phosphonates (Plabst & Bein, 2009). Another significant method involves the dealkylation of dialkyl phosphonates under acidic conditions or using the McKenna procedure for phosphonic acid preparation (Sevrain et al., 2017).

Molecular Structure Analysis

The molecular structure of [4-(4-Phosphonophenyl)phenyl]phosphonic acid derivatives has been elucidated through various techniques, revealing diverse coordination frameworks when combined with metals. Notably, the structure analysis of lanthanide phosphonates shows the formation of two-dimensional coordination networks and three-dimensional open frameworks, demonstrating the versatility of these phosphonic acid derivatives in constructing complex structures (Plabst & Bein, 2009).

Chemical Reactions and Properties

Phosphonic acids serve as pivotal components in various applications due to their unique reactivity and ability to form strong bonds with metal ions. The reactivity of [4-(4-Phosphonophenyl)phenyl]phosphonic acid in forming coordination compounds, especially with transition metals, highlights its potential in creating new materials with desirable chemical and physical properties.

Physical Properties Analysis

The physical properties of [4-(4-Phosphonophenyl)phenyl]phosphonic acid derivatives, such as solubility, thermal stability, and crystal structure, are crucial for their application in material science. The layered structures and open-framework architectures of these compounds, as seen in lanthanide phosphonates, indicate their potential utility in catalysis, ion exchange, and as precursors for the synthesis of MOFs (Plabst & Bein, 2009).

科学的研究の応用

Corrosion Inhibition

- Field : Materials Science, specifically in the area of corrosion prevention .

- Application : “[4-(4-Phosphonophenyl)phenyl]phosphonic acid” is used as a corrosion inhibitor. It forms an adsorptive protective layer on the metallic surface, which can be connected to the metallic surface by means of chemical bonds (chemical adsorption) or physical forces (physical adsorption) .

- Methods : The inhibition activities of these derivatives are evaluated using various experimental methods such as weight loss measurements, polarization curves, electrochemical impedance spectroscopy (EIS), scanning electron microscopy (SEM), atomic force microscopy (AFM), etc .

- Results : Both experimental and theoretical techniques prove that phosphonates and phosphonic acids are promising corrosion inhibitors and their high inhibitory activity is directly linked to the presence of phosphonic groups in their molecular structure .

Synthesis

- Field : Organic Chemistry, specifically in the area of compound synthesis .

- Application : “[4-(4-Phosphonophenyl)phenyl]phosphonic acid” can be synthesized using various methods and used in the preparation of other compounds .

- Methods : Several pathways and procedures have been developed to prepare these derivatives in good yields such as Michaelis–Arbuzov reaction, Kabachnik–Fields reaction, Pudovik reaction, Abramov reaction, and Moedritzer-Irani reaction .

- Results : The synthetic reactions usually require the use of a catalyst or, microwaves or ultrasounds in order to improve their yields and to minimize the reaction time .

Surface Active Agent

- Field : Industrial Chemistry .

- Application : “[4-(4-Phosphonophenyl)phenyl]phosphonic acid” can be used as a surface active agent . Surface active agents, also known as surfactants, are compounds that lower the surface tension between two liquids or between a liquid and a solid .

- Methods : Surfactants may act as detergents, wetting agents, emulsifiers, foaming agents, and dispersants .

- Results : The use of “[4-(4-Phosphonophenyl)phenyl]phosphonic acid” as a surfactant can improve the efficiency of various industrial processes .

Catalyst Precursor

- Field : Catalysis .

- Application : “[4-(4-Phosphonophenyl)phenyl]phosphonic acid” can be used as a precursor for catalysts . Catalysts are substances that increase the rate of a chemical reaction by reducing the amount of energy required to initiate the reaction .

- Methods : The specific methods of application depend on the type of reaction being catalyzed .

- Results : The use of “[4-(4-Phosphonophenyl)phenyl]phosphonic acid” as a catalyst precursor can increase the efficiency and selectivity of various chemical reactions .

Dye Synthesis

- Field : Dye and Pigment Chemistry .

- Application : “[4-(4-Phosphonophenyl)phenyl]phosphonic acid” can be used in the synthesis of dyes . Dyes are substances that impart color to a material. The dye is generally applied in an aqueous solution, and may require a mordant to improve the fastness of the dye on the fiber .

- Methods : The specific methods of application depend on the type of dye being synthesized .

- Results : The use of “[4-(4-Phosphonophenyl)phenyl]phosphonic acid” in dye synthesis can lead to the production of dyes with specific properties .

Fluorescent Brightener

- Field : Textile and Paper Industry .

- Application : “[4-(4-Phosphonophenyl)phenyl]phosphonic acid” can be used as a fluorescent brightener . Fluorescent brighteners are substances that absorb light in the ultraviolet and violet region (usually 340-370 nm) of the electromagnetic spectrum, and re-emit light in the blue region (typically 420-470 nm) by fluorescence .

- Methods : The specific methods of application depend on the type of material being brightened .

- Results : The use of “[4-(4-Phosphonophenyl)phenyl]phosphonic acid” as a fluorescent brightener can improve the whiteness and brightness of textiles and paper .

特性

IUPAC Name |

[4-(4-phosphonophenyl)phenyl]phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O6P2/c13-19(14,15)11-5-1-9(2-6-11)10-3-7-12(8-4-10)20(16,17)18/h1-8H,(H2,13,14,15)(H2,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWSZMKCGMDROKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)P(=O)(O)O)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O6P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10299327 | |

| Record name | biphenyl-4,4'-diylbis(phosphonic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10299327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-(4-Phosphonophenyl)phenyl]phosphonic acid | |

CAS RN |

13817-79-3 | |

| Record name | NSC129448 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129448 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | biphenyl-4,4'-diylbis(phosphonic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10299327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

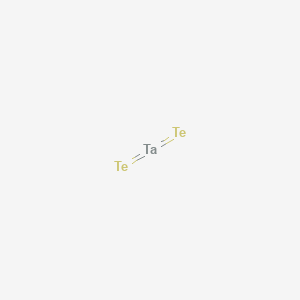

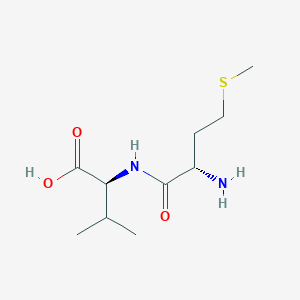

![N-[(4-Hydroxy-3,5-dimethylphenyl)methyl]prop-2-enamide](/img/structure/B83539.png)